molecular formula C9H9NO2 B13149336 cis-2-(Pyridin-2-yl)cyclopropanecarboxylic acid

cis-2-(Pyridin-2-yl)cyclopropanecarboxylic acid

Cat. No.: B13149336
M. Wt: 163.17 g/mol
InChI Key: ZFZMEVZZAIRAHE-NKWVEPMBSA-N
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Description

cis-2-(Pyridin-2-yl)cyclopropanecarboxylic acid is an organic compound that features a cyclopropane ring substituted with a pyridine ring and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-2-(Pyridin-2-yl)cyclopropanecarboxylic acid typically involves the cyclopropanation of a pyridine derivative. One common method is the reaction of pyridine-2-carboxylic acid with diazomethane under acidic conditions to form the cyclopropane ring . The reaction conditions often require careful control of temperature and pH to ensure the desired cis-configuration of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

cis-2-(Pyridin-2-yl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine-2-carboxaldehyde, while reduction can produce pyridine-2-ylmethanol .

Scientific Research Applications

cis-2-(Pyridin-2-yl)cyclopropanecarboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of cis-2-(Pyridin-2-yl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets. The pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Pyridin-4-yl)cyclopropanecarboxylic acid
  • 2-(Pyridin-3-yl)cyclopropanecarboxylic acid
  • 2-(Pyridin-2-yl)cyclopropanecarboxamide

Uniqueness

cis-2-(Pyridin-2-yl)cyclopropanecarboxylic acid is unique due to its specific cis-configuration, which can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

(1R,2S)-2-pyridin-2-ylcyclopropane-1-carboxylic acid

InChI

InChI=1S/C9H9NO2/c11-9(12)7-5-6(7)8-3-1-2-4-10-8/h1-4,6-7H,5H2,(H,11,12)/t6-,7+/m0/s1

InChI Key

ZFZMEVZZAIRAHE-NKWVEPMBSA-N

Isomeric SMILES

C1[C@@H]([C@@H]1C(=O)O)C2=CC=CC=N2

Canonical SMILES

C1C(C1C(=O)O)C2=CC=CC=N2

Origin of Product

United States

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